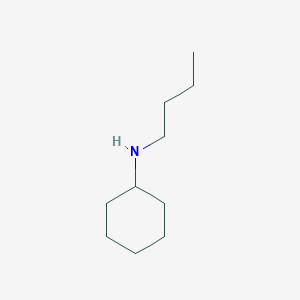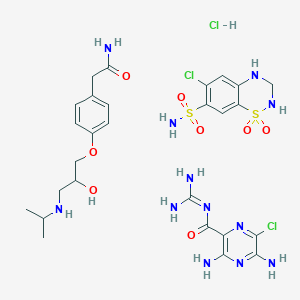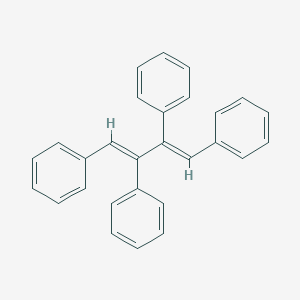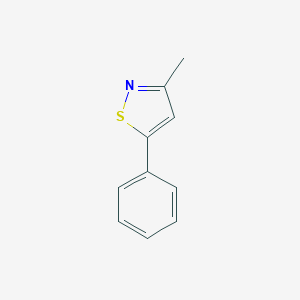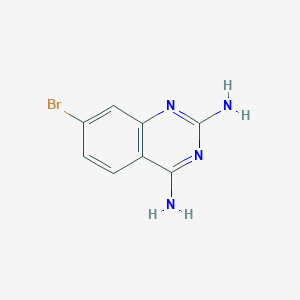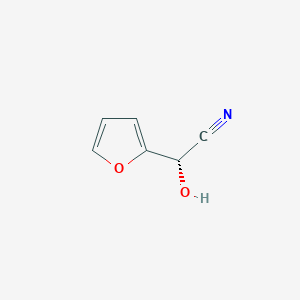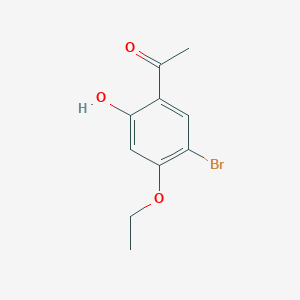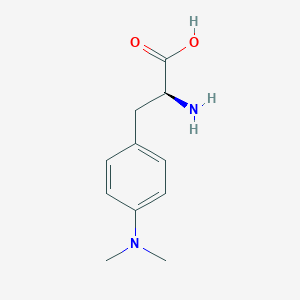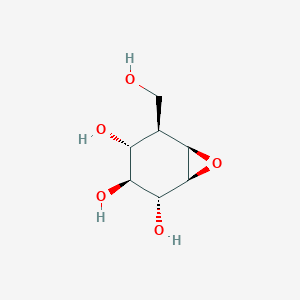
Cyclophellitol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclophellitol is a class of natural products that have gained significant attention in the scientific community due to their potential as therapeutic agents. These molecules are characterized by a unique cyclohexene core structure, which gives them their distinctive biological properties. In
Wissenschaftliche Forschungsanwendungen
Inhibition of Metastasis and Enzyme Activity
Cyclophellitol, a compound isolated from Phellinus sp., exhibits notable potential in cancer research, particularly concerning metastasis. Studies have shown that cyclophellitol and its analogues, like 1,6-epi-cyclophellitol, can inhibit α-glucosidase and β-glucosidase, enzymes implicated in cancer metastasis. These compounds have been observed to reduce the ability of cancer cells to invade and attach to certain types of collagen, suggesting a role in inhibiting the metastatic process (Atsumi, Nosaka, Ochi, Iinuma, & Umezawa, 1993).
Neurological Effects and Glycosidase Inhibition
Cyclophellitol has demonstrated significant effects on the nervous system. In animal studies, it was found to inhibit glucocerebrosidase, leading to an accumulation of glucocerebroside in various tissues and inducing neurological abnormalities similar to Gaucher's disease. This finding highlights its potential for studying neurological disorders and enzyme functions (Atsumi, Nosaka, Iinuma, & Umezawa, 1992).
Eigenschaften
CAS-Nummer |
126661-83-4 |
|---|---|
Produktname |
Cyclophellitol |
Molekularformel |
C7H12O5 |
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(1S,2R,3S,4R,5R,6R)-5-(hydroxymethyl)-7-oxabicyclo[4.1.0]heptane-2,3,4-triol |
InChI |
InChI=1S/C7H12O5/c8-1-2-3(9)4(10)5(11)7-6(2)12-7/h2-11H,1H2/t2-,3-,4+,5-,6-,7+/m1/s1 |
InChI-Schlüssel |
YQLWKYQDOQEWRD-GEGSFZHJSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H]2[C@@H]1O2)O)O)O)O |
SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C2C1O2)O)O)O)O |
Synonyme |
1,6-epi-cyclophellitol 5-hydroxymethyl-7-oxabicyclo(4,1,0)heptane-2,3,4-triol cyclophellitol epi-CPL |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-hexylcyclobutane-1-carboxylate](/img/structure/B163020.png)
